molecular formula C22H27BrN2O2 B13232452 tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13232452
M. Wt: 431.4 g/mol
InChI Key: SGFSTWXCDSEANF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of tert-butyl carbamate and 4-bromobenzyl bromide as starting materials. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications

Properties

IUPAC Name

tert-butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFSTWXCDSEANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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